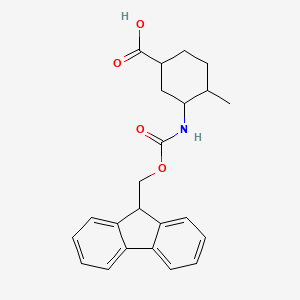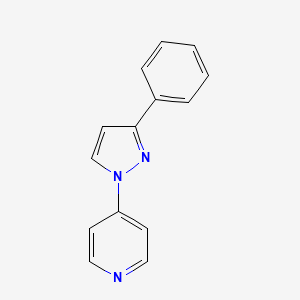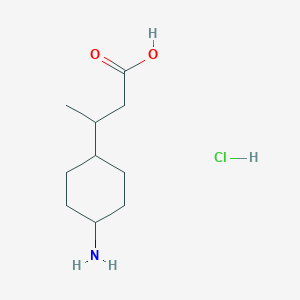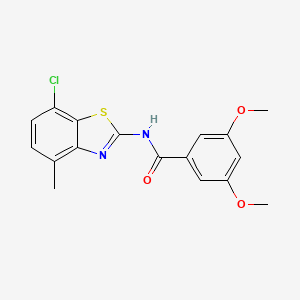
3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H14F4N4O2S and its molecular weight is 498.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Synthesis
A methodology for synthesizing fluorinated quinazolin-4-ones, including compounds similar to the chemical , has been described. This approach involves photochemical processes for preparing quinazolin-4-ones with various substituents, emphasizing the utility of these compounds in diverse synthetic applications (Buscemi et al., 2004).
Antimicrobial and Biological Activities
- Several thiadiazolylpyridinyl/Indolylisoxazolyl quinazolinone-4-Ones, structurally related to the specified compound, were synthesized and shown to possess antipsychotic and anticonvulsant activities, suggesting potential applications in neurological research and therapy (Kaur et al., 2010).
- Another study focused on the design and synthesis of quinazolin-4-one derivatives with antimicrobial properties. This highlights the potential use of such compounds in developing new antimicrobial agents (Alagarsamy et al., 2016).
Antitumor Applications
- The synthesis and characterization of quinazolinone derivatives have been explored for their potential antitumor activities. This indicates the relevance of these compounds in cancer research and potential therapeutic applications (Zhou et al., 2021).
Analgesic and Anti-inflammatory Potential
- Research into novel quinazoline derivatives has identified compounds with significant antimicrobial, analgesic, and anti-inflammatory properties. This suggests a broad spectrum of pharmacological applications for these compounds (Dash et al., 2017).
AMPA Receptor Antagonists
- A study on 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, related to the chemical of interest, has investigated their use as AMPA receptor inhibitors. This could have implications in neurological and pharmacological research (Chenard et al., 2001).
Imaging with Positron Emission Tomography
- The synthesis of gefitinib, a derivative of quinazolinone, was explored for imaging epidermal growth factor receptor tyrosine kinase using positron emission tomography, indicating potential diagnostic applications (Holt et al., 2006).
Synthesis of Novel Derivatives
- Novel quinazolinone derivatives containing a triazolylthioether moiety were synthesized and showed good antimicrobial activities, suggesting their utility in the development of new antimicrobial agents (Yan et al., 2016).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F4N4O2S/c25-16-8-10-17(11-9-16)32-22(33)18-6-1-2-7-19(18)29-23(32)35-13-20-30-21(31-34-20)14-4-3-5-15(12-14)24(26,27)28/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQIBJMVATGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)
acetonitrile](/img/structure/B2663650.png)
![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)
![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)
![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)
